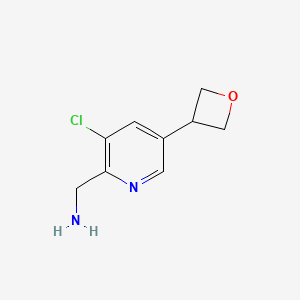![molecular formula C28H33F3N2O4 B15365074 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[55]undecan-1-YL)methyl)benzoic acid is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups, including a benzoic acid moiety, a tert-butyl group, and a trifluoromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. For instance, the reaction between a tert-butyl-substituted diamine and a ketone derivative can yield the spirocyclic intermediate.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group via a nucleophilic aromatic substitution reaction. The trifluoromethoxyphenyl group can be introduced using a suitable trifluoromethoxyphenyl halide in the presence of a base.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the spirocyclic intermediate with a benzoic acid derivative. This can be achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Various substituted trifluoromethoxyphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and stability, making it useful in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.
Trifluoromethoxyphenyl Derivatives: Compounds containing the trifluoromethoxyphenyl group but lacking the spirocyclic core.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different functional groups.
Uniqueness
What sets 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid apart is its combination of a spirocyclic core, a trifluoromethoxyphenyl group, and a benzoic acid moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C28H33F3N2O4 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C28H33F3N2O4/c1-26(2,3)21-12-14-27(15-13-21)16-17-32(22-8-10-23(11-9-22)37-28(29,30)31)25(36)33(27)18-19-4-6-20(7-5-19)24(34)35/h4-11,21H,12-18H2,1-3H3,(H,34,35) |
InChI 键 |
RHPNRJGYNIILEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
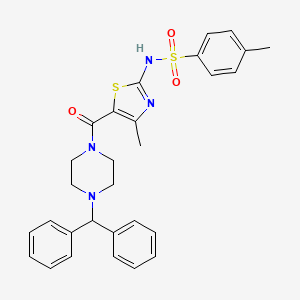
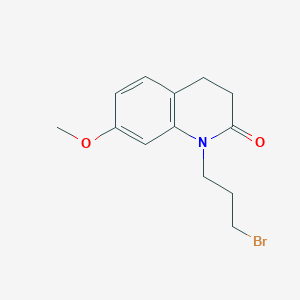

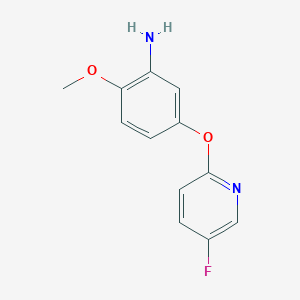
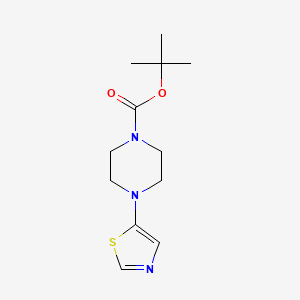
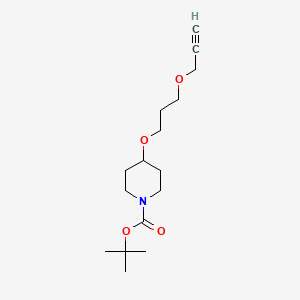
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
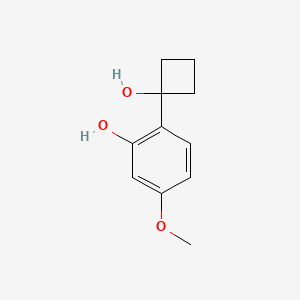

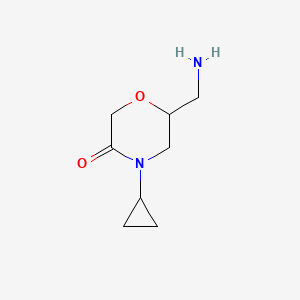
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
